

2-Phenylquinoline-7-carboxylic Acid: A Versatile Scaffold for Advanced Organic Synthesis

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Compound of Interest

Compound Name: 2-Phenylquinoline-7-carboxylic acid

Cat. No.: B1356969

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The quinoline core is a privileged heterocyclic motif that forms the structural basis for a multitude of natural products and synthetic compounds with significant applications in medicinal chemistry and materials science.^{[1][2][3][4]} Its rigid, planar structure and tunable electronic properties make it an ideal scaffold for designing molecules that can interact with biological targets or exhibit unique photophysical characteristics. Within this class, **2-Phenylquinoline-7-carboxylic acid** stands out as a particularly valuable building block. It uniquely combines the steric and electronic influence of the 2-phenyl group with a reactive carboxylic acid handle at the 7-position, opening avenues for diverse chemical elaborations.

This document serves as a detailed guide for leveraging **2-Phenylquinoline-7-carboxylic acid** in synthetic workflows. We will explore its synthesis, key reactions, and provide field-tested protocols for its application in creating novel amides, esters, and complex bioactive molecules.

Physicochemical Properties & Characterization

Before its use in synthesis, it is crucial to confirm the identity and purity of the starting material. The properties of **2-Phenylquinoline-7-carboxylic acid** are summarized below, along with standard analytical methods for its characterization.

Property	Value
Chemical Formula	C ₁₆ H ₁₁ NO ₂
Molecular Weight	249.27 g/mol
Appearance	Off-white to yellow solid
Solubility	Soluble in DMF, DMSO; sparingly soluble in methanol, ethanol
Melting Point	>250 °C (typical for this class)

Analytical Characterization:

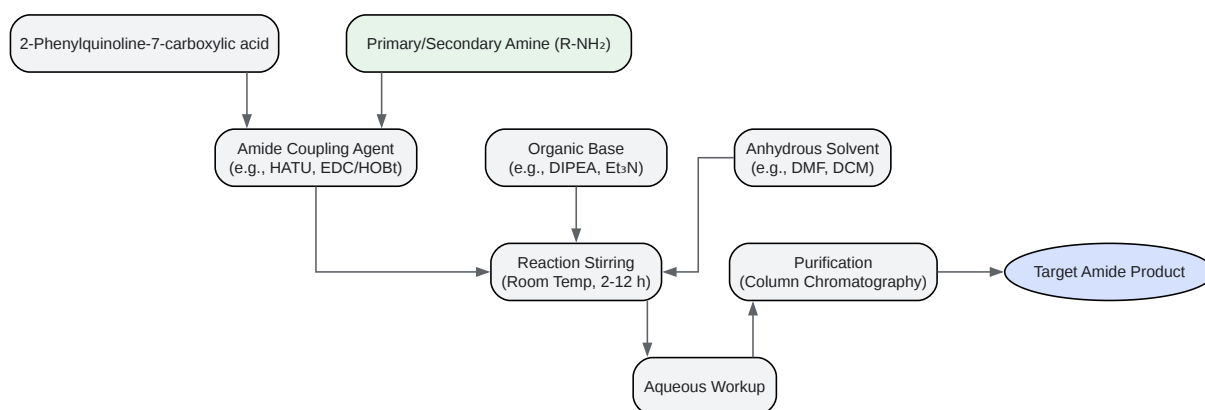
- ¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the quinoline and phenyl rings, typically in the 7-9 ppm range. A broad singlet corresponding to the carboxylic acid proton will appear far downfield (>12 ppm), which disappears upon D₂O exchange.
- ¹³C NMR:** The carbon spectrum will display a distinct resonance for the carbonyl carbon of the carboxylic acid group around 167-170 ppm.[\[4\]](#)
- Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The calculated mass for [M+H]⁺ is 250.0817.[\[5\]](#)
- Infrared (IR) Spectroscopy:** The IR spectrum will show a strong carbonyl (C=O) stretch for the carboxylic acid, typically around 1700 cm⁻¹, and a broad O-H stretch from approximately 2500-3300 cm⁻¹.[\[6\]](#)

Core Application: A Platform for Amide and Ester Synthesis

The carboxylic acid moiety at the C-7 position is the primary site of reactivity, making it an excellent anchor point for diversification through amide and ester bond formation. These transformations are fundamental in drug discovery for modulating physicochemical properties such as solubility, metabolic stability, and target engagement.[\[7\]](#)

Application 1: Synthesis of 2-Phenylquinoline-7-carboxamides

Amide bond formation is one of the most critical reactions in medicinal chemistry. By coupling **2-Phenylquinoline-7-carboxylic acid** with a diverse array of primary and secondary amines, researchers can generate extensive libraries of compounds for structure-activity relationship (SAR) studies. This approach has been successfully used to develop potent bioactive agents, including antibacterial and anticancer compounds.[1][8][9] The 2-phenylquinoline core can act as a "cap" group that interacts with hydrophobic regions of a biological target, a strategy employed in the design of histone deacetylase (HDAC) inhibitors.[10][11]



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General workflow for amide synthesis.

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a reliable method for coupling **2-Phenylquinoline-7-carboxylic acid** with an amine.

Materials:

- **2-Phenylquinoline-7-carboxylic acid** (1.0 eq.)
- Amine (1.1 eq.)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.)
- DIPEA (N,N-Diisopropylethylamine) (3.0 eq.)
- Anhydrous N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography

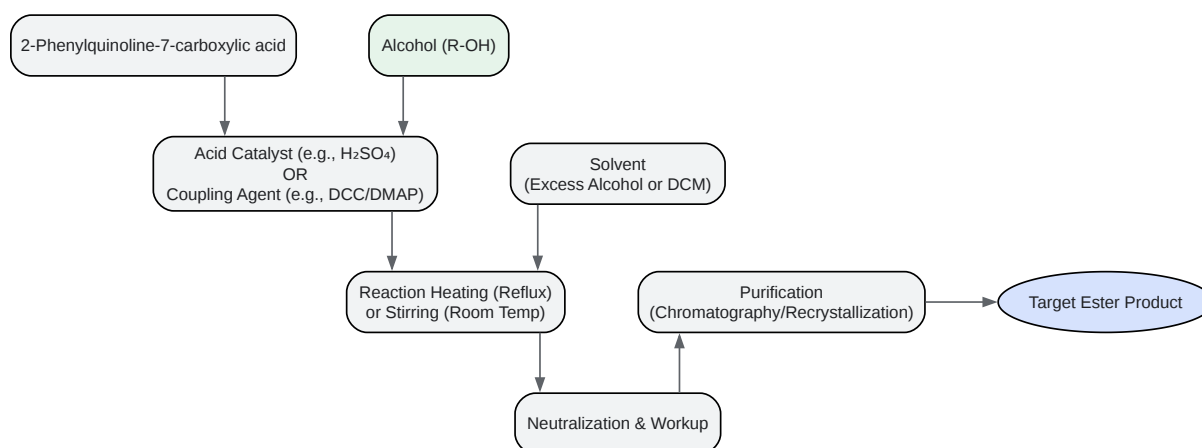
Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (N_2 or Ar), add **2-Phenylquinoline-7-carboxylic acid** (1.0 eq.).
- **Dissolution:** Dissolve the starting material in anhydrous DMF.
- **Reagent Addition:** Add the desired amine (1.1 eq.), followed by HATU (1.2 eq.) and DIPEA (3.0 eq.).
- **Reaction:** Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
- **Workup:** Once the starting material is consumed, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO_3 solution (2x), followed by brine (1x).

- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Application 2: Synthesis of 2-Phenylquinoline-7-carboxylate Esters

Esterification of the carboxylic acid provides another avenue for molecular diversification. Esters are often used as prodrugs to improve bioavailability or to fine-tune the electronic properties of a molecule for applications in materials science, such as in organic light-emitting diodes (OLEDs).^[12] The synthesis can be achieved through classic Fischer esterification or by using modern coupling agents.



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General workflow for ester synthesis.

Protocol 2: General Procedure for Fischer Esterification

This protocol is suitable for simple, unhindered alcohols.

Materials:

- **2-Phenylquinoline-7-carboxylic acid** (1.0 eq.)
- Alcohol (serves as solvent)
- Concentrated sulfuric acid (H_2SO_4) (catalytic amount, ~5 mol%)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Ethyl acetate
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** Suspend **2-Phenylquinoline-7-carboxylic acid** in the desired alcohol (e.g., methanol or ethanol) in a round-bottom flask.
- **Catalyst Addition:** Carefully add a catalytic amount of concentrated H_2SO_4 .
- **Reaction:** Heat the mixture to reflux and monitor by TLC until the starting material is consumed.
- **Workup:** Cool the reaction to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate.
- **Neutralization:** Carefully wash the organic layer with saturated aqueous NaHCO_3 solution until effervescence ceases, followed by a wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate to dryness.
- **Purification:** Purify the crude ester by recrystallization or flash column chromatography.

Synthetic Accessibility

While **2-Phenylquinoline-7-carboxylic acid** may be commercially available, it can also be prepared in the lab. A common and reliable method is the oxidation of the corresponding aldehyde, 2-phenylquinoline-7-carbaldehyde.^{[13][14]} This aldehyde precursor can be synthesized from 2-phenylquinoline via methods such as the Vilsmeier-Haack reaction.^[15]

Protocol 3: Synthesis via Oxidation of 2-Phenylquinoline-7-carbaldehyde

Materials:

- 2-Phenylquinoline-7-carbaldehyde
- Potassium permanganate (KMnO₄) or Jones Reagent (CrO₃ in H₂SO₄/acetone)
- Acetone and water (solvent for KMnO₄)
- Dilute hydrochloric acid (HCl)

Procedure (Conceptual - using KMnO₄):

- **Dissolution:** Dissolve 2-Phenylquinoline-7-carbaldehyde in a mixture of acetone and water.
- **Oxidant Addition:** Slowly add a solution of potassium permanganate in water at room temperature. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of MnO₂ will form.
- **Reaction:** Stir the mixture until TLC analysis indicates the complete consumption of the starting aldehyde.
- **Quenching:** Quench the excess KMnO₄ by adding a small amount of ethanol or sodium bisulfite solution.
- **Workup:** Filter the mixture to remove the MnO₂ precipitate. Acidify the clear filtrate with dilute HCl to a pH of ~2-3.
- **Isolation:** The carboxylic acid will precipitate out of the acidic aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield **2-Phenylquinoline-7-carboxylic acid**.

Application in Bioactive Molecule Design

The 2-phenylquinoline scaffold is a key pharmacophore in many areas of drug discovery. Derivatives have shown broad-spectrum anti-coronavirus activity, antibacterial properties, and potential as anticancer agents.[3][8][16] One of the most promising applications is in the design of HDAC inhibitors.[10][11] In the typical HDAC inhibitor pharmacophore, the 2-phenylquinoline moiety serves as a surface recognition element or "cap" group, which interacts with the rim of the enzyme's active site.[11] The carboxylic acid allows for the covalent attachment of a linker, which in turn connects to a zinc-binding group (ZBG) like hydroxamic acid or a benzamide.



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Pharmacophore model for an HDAC inhibitor.

By using the protocols described herein, researchers can readily synthesize derivatives where the **2-phenylquinoline-7-carboxylic acid** core is attached to various linkers and ZBGs, enabling the exploration of novel chemical space for potent and selective enzyme inhibitors.

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